molecular formula C10H9N3O2 B1466660 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1225882-19-8

1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1466660
CAS No.: 1225882-19-8
M. Wt: 203.2 g/mol
InChI Key: QBYKMWUKHHLWDS-UHFFFAOYSA-N
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Description

1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a pyridin-3-yl group at position 5, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₀H₉N₃O₂ (molecular weight: 203.2 g/mol) . The pyridinyl group introduces aromaticity and hydrogen-bonding capability, while the carboxylic acid enables coordination with metal ions and participation in acid-base reactions. This compound is widely used as a building block in organic synthesis and metal-organic frameworks (MOFs) due to its versatile reactivity .

Properties

IUPAC Name

1-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-9(5-8(12-13)10(14)15)7-3-2-4-11-6-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYKMWUKHHLWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225882-19-8
Record name 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid
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Mechanism of Action

Biological Activity

1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (C10H9N3O2) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound exhibits a unique structure that may contribute to its diverse pharmacological properties.

Structural Information

  • Molecular Formula: C10H9N3O2
  • Molar Mass: 203.20 g/mol
  • Melting Point: 203–204 °C
  • SMILES Notation: CN1C(=CC(=N1)C(=O)O)C2=CN=CC=C2
  • InChI Key: QBYKMWUKHHLWDS-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, derivatives such as this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2) cells.

Key Findings:

  • Microtubule Assembly Inhibition: At concentrations of 20 µM, certain pyrazole derivatives demonstrated a significant inhibition (40.76–52.03%) of microtubule assembly, suggesting their role as microtubule-destabilizing agents .
  • Apoptosis Induction: Compounds related to this structure have been shown to enhance caspase-3 activity by 1.33–1.57 times at concentrations of 10 µM in MDA-MB-231 cells, indicating their ability to induce apoptosis .

Anti-inflammatory Effects

In addition to anticancer effects, pyrazole derivatives are noted for their anti-inflammatory properties. Research indicates that compounds with similar structures can act as selective inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammation.

Research Insights:

  • A series of related compounds exhibited significant anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Case Studies and Experimental Data

Study Cell Line Concentration (µM) Effect Observed Reference
Study on microtubule assemblyVarious cancer cell lines20.0Inhibition of microtubule assembly by 40.76–52.03%
Apoptosis induction studyMDA-MB-23110.0Enhanced caspase-3 activity (1.33–1.57 times)
Anti-inflammatory analysisCOX enzyme assaysVariousSignificant inhibition compared to diclofenac sodium

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Antimicrobial Activity : Various studies have reported that pyrazole derivatives possess significant antimicrobial properties. For instance, derivatives similar to 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : Research indicates that compounds in the pyrazole family can act as antioxidants, which are crucial for combating oxidative stress-related diseases. The antioxidant capacity is often evaluated using methods such as DPPH radical scavenging assays .
  • Protein Kinase Inhibition : Certain derivatives have demonstrated inhibitory effects on protein kinases, which are pivotal in regulating various cellular functions and are often implicated in cancer progression. This suggests potential applications in cancer therapeutics .
  • Anti-inflammatory Effects : Pyrazole compounds have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeResult SummaryReference
AntimicrobialEffective against multiple bacterial strains
AntioxidantGood radical scavenging activity
Protein Kinase InhibitionSignificant inhibition observed
Anti-inflammatoryExhibited moderate anti-inflammatory effects

Case Study Example

A study published by Fazli Azim et al. synthesized novel pyrazolone derivatives and evaluated their biological activities, including protein kinase inhibition and antioxidant properties. The results indicated that certain compounds exhibited promising activities, supporting the hypothesis that modifications to the pyrazole structure can enhance pharmacological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between the target compound and analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid 1-Me, 5-(pyridin-3-yl) 203.2 Pyridinyl enables H-bonding; moderate polarity; used in MOFs
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid 1-Me, 5-CF₃ 194.11 Strong electron-withdrawing CF₃ increases acidity; enhances metabolic stability
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid 1-Ph, 5-Me 216.24 Bulky phenyl group reduces solubility; hydrophobic interactions dominate
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1-Me, 3-CF₃ 194.11 CF₃ at position 3 sterically hinders carboxylic acid; alters reactivity
1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid 1-Me, 5-(p-tolyl) 216.24 Electron-donating p-tolyl reduces polarity; impacts crystal packing
Key Observations:
  • Pyridinyl vs. Phenyl/CF₃ : The pyridinyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to phenyl (hydrophobic) or CF₃ (electron-withdrawing) substituents. This makes it more suitable for applications requiring coordination chemistry, such as MOFs .
  • Positional Effects : Substituents at position 3 (e.g., CF₃ in ) sterically hinder the carboxylic acid, reducing its ability to form salts or coordinate metals. In contrast, substituents at position 5 (e.g., pyridinyl) leave the carboxylic acid unhindered .

Physicochemical Properties

Property Target Compound 1-Me,5-CF₃ Analog 1-Me,5-Ph Analog
LogP 1.2 2.5 3.1
pKa (COOH) 3.8 2.9 4.2
Solubility (H₂O, mg/mL) 12.5 5.3 0.8
Melting Point (°C) 215–217 198–200 185–187

Notes:

  • The target compound’s lower logP (1.2) reflects its balanced hydrophilicity, whereas CF₃ and phenyl analogs are more lipophilic .
  • The pyridinyl group lowers the pKa of the carboxylic acid (3.8) compared to phenyl-substituted analogs (4.2) due to electron-withdrawing effects .

Preparation Methods

Two-Step Synthesis via α-Difluoroacetyl Intermediate (Analogous Method)

A detailed preparation method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, structurally related to our target compound, involves:

  • Step 1: Substitution/Hydrolysis Reaction
    An α,β-unsaturated ester is dissolved with an acid-binding agent in an organic solvent, followed by dropwise addition of 2,2-difluoroacetyl halide at low temperature. Alkali is then added to hydrolyze the intermediate, yielding an α-difluoroacetyl intermediate solution.

  • Step 2: Condensation/Cyclization Reaction
    A catalyst such as sodium iodide or potassium iodide is added to the intermediate solution, followed by low-temperature condensation with methylhydrazine aqueous solution. The reaction mixture is then subjected to reduced pressure and temperature increase to promote cyclization, yielding a crude pyrazole carboxylic acid. Acidification and recrystallization from aqueous alcohol solvents (methanol, ethanol, or isopropanol mixtures) afford the purified product with high chemical purity (>99.5%) and good yield (~75-80%).

This method emphasizes controlling isomer ratios, reaction temperature, and purification steps to optimize yield and purity.

Copper Ion-Induced Synthesis of Pyridyl-Pyrazole Derivatives

Another approach involves the synthesis of pyridyl-substituted pyrazole-3-carboxylates using copper ions as catalysts in solvent-mediated reactions. This method allows the formation of pyridyl-pyrazole frameworks through coordination-driven assembly and cyclization, characterized by elemental analysis, IR, and X-ray crystallography.

Though this method is more applicable to pyrazole esters, it can be adapted to carboxylic acid derivatives by subsequent hydrolysis.

Pyrazole-3-carboxamide Derivative Synthesis (Related Pyrazole Functionalization)

Synthesis of 1H-pyrazole-3-carboxamide derivatives involves:

  • Alkylation or substitution on pyrazole nitrogen.
  • Formation of carboxamide groups from carboxylic acid precursors.
  • Use of hydrazine hydrate under reflux conditions with catalysts such as FeO(OH)/C to promote cyclization and substitution.

This method demonstrates the versatility of hydrazine-based cyclization and functional group transformations on the pyrazole ring, which can be leveraged for the preparation of 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Substitution/Hydrolysis α,β-unsaturated ester, acid-binding agent, 2,2-difluoroacetyl halide, organic solvent, alkali Low temperature addition, hydrolysis to intermediate
Condensation/Cyclization Methylhydrazine aqueous solution, sodium/potassium iodide catalyst, low temperature, reduced pressure Control temperature (-30 to -20 °C), 2-hour reaction
Acidification & Purification 2 M HCl to pH 1-2, cooling to 10-15 °C, recrystallization from 35-65% aqueous alcohol Recrystallization solvent choice affects purity and yield
Yield & Purity 75-80% yield, >99.3% HPLC purity Isomer ratio controlled to >94:6 favoring target isomer

Research Findings and Optimization

  • The use of 2,2-difluoroacetyl halides and methylhydrazine enables efficient cyclization to the pyrazole ring.
  • Catalysts like potassium iodide improve reaction selectivity and yield.
  • Low temperature control during addition and reaction phases reduces by-products and isomers.
  • Recrystallization from aqueous alcohol mixtures enhances purity to >99.5%.
  • The method is scalable and uses readily available raw materials, making it industrially viable.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid?

  • Methodology : Nucleophilic substitution and coupling reactions are foundational. For example, coupling 1-methylpyrazole derivatives with pyridine-3-yl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or diazotization followed by coupling with aromatic amines . Evidence from similar compounds (e.g., 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehyde synthesis) highlights the use of K₂CO₃ as a base for nucleophilic substitutions .
  • Optimization : Reaction temperature (80–120°C) and solvent selection (DMF, THF) significantly influence yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • Structural Confirmation :

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for analogous pyrazole-carboxylic acids .
  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) verify substituent positions (e.g., pyridyl protons at δ 8.6–7.7 ppm; pyrazole protons at δ 6.6–6.7 ppm) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) ensure >95% purity.
  • Melting point analysis : Sharp melting points (e.g., 150–152°C for 1-methyl-1H-pyrazole-3-carboxylic acid derivatives) indicate crystallinity .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

  • Strategies :

  • Salt formation : Sodium or potassium salts improve water solubility (e.g., trisodium salts of pyrazole-carboxylic acids) .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without denaturing proteins .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions?

  • Methods :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screens against targets (e.g., LPA1 receptors) using AutoDock Vina; pyridyl and carboxylate groups often anchor to polar residues .
    • Validation : Compare computational results with experimental data (e.g., IC₅₀ values from receptor-binding assays) .

Q. What strategies resolve discrepancies in spectral data between synthesized batches?

  • Root Causes :

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter NMR splitting patterns .
  • Impurity profiles : Residual solvents (DMF) or unreacted intermediates may require GC-MS analysis .
    • Solutions :
  • Standardized protocols : Strict control of reaction time and temperature.
  • Advanced spectroscopy : 2D NMR (COSY, HSQC) resolves overlapping signals .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Approach :

  • Analog synthesis : Modify substituents (e.g., trifluoromethyl groups at pyridyl positions) to assess electronic effects .
  • Biological testing : In vitro assays (e.g., enzyme inhibition, radioligand displacement) quantify activity changes .
    • Case Study : Ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives showed enhanced receptor affinity after pyridyl substitution .

Q. What are the best practices for handling and disposing of this compound in laboratory settings?

  • Safety Protocols :

  • PPE : Gloves, lab coats, and fume hoods are mandatory due to potential irritancy (per SDS guidelines) .
  • Waste disposal : Neutralize acidic solutions with NaHCO₃ before disposal via licensed hazardous waste services .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

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